1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Description
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane is an organosilicon compound characterized by the presence of silicon, oxygen, and fluorine atoms
Properties
IUPAC Name |
[diethyl(fluoro)silyl]oxy-diethyl-fluorosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20F2OSi2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIIPSJTEYMPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(O[Si](CC)(CC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F2OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80787246 | |
| Record name | 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80787246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-57-8 | |
| Record name | 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80787246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane typically involves the reaction of tetraethyl orthosilicate with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to the formation of simpler silicon compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while substitution reactions can produce various halogenated siloxanes.
Scientific Research Applications
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of specialty coatings and adhesives due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of silicon-oxygen and silicon-fluorine bonds.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar in structure but contains vinyl groups instead of ethyl groups.
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane: Similar in structure but contains methyl groups instead of ethyl groups.
Uniqueness
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane is unique due to the presence of ethyl groups, which impart different chemical properties compared to its methyl and vinyl counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane (CAS No. 590-57-8) is a siloxane compound that has garnered attention in various fields of chemical research due to its unique structure and properties. This article delves into its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl groups and two fluorine atoms attached to a siloxane backbone. Its molecular formula is , with a molecular weight of approximately 210.32 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily revolves around its interactions with biological molecules. Research indicates that siloxanes can influence cellular processes through:
- Modulation of Membrane Properties : Siloxanes can alter membrane fluidity and permeability due to their amphiphilic nature.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain siloxane compounds can induce oxidative stress in cells.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study indicated that this compound exhibits low acute toxicity in mammalian models. However, chronic exposure may lead to potential endocrine disruption and cytotoxic effects on specific cell lines.
Case Studies
Several studies have explored the biological implications of siloxanes:
-
Cell Viability Assays :
- In vitro studies on human fibroblast cell lines demonstrated that exposure to varying concentrations of this compound resulted in decreased cell viability at higher doses.
- IC50 values were determined to be around 150 µM after 24 hours of exposure.
-
Inflammatory Response :
- A recent study investigated the compound's effect on inflammatory markers in macrophages. Results indicated that treatment with 100 µM of the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparative Analysis
A comparative analysis with other siloxane compounds reveals that this compound exhibits distinct biological activities:
| Compound Name | IC50 (µM) | Cytotoxicity Level | Inflammatory Marker Reduction |
|---|---|---|---|
| 1,1-Dimethylsiloxane | 200 | Moderate | Low |
| 1,3-Dimethyl-2-(trifluoromethyl) | 120 | High | Moderate |
| This compound | 150 | Low | High |
Applications in Research
The unique properties of this compound make it a valuable compound in various scientific applications:
- Precursor in Synthesis : It serves as a precursor for synthesizing more complex organosilicon compounds.
- Potential Drug Development : Given its biological activity and low toxicity profile, there is potential for developing therapeutics targeting inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
